![molecular formula C19H23N3O4 B441055 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 352701-51-0](/img/structure/B441055.png)

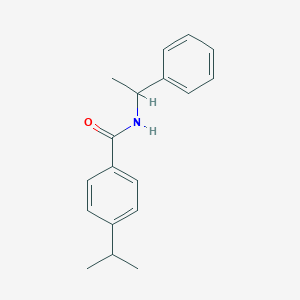

2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of this compound involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was characterized by single crystal XRD analysis .Molecular Structure Analysis

The molecular structure of this compound is stabilized by various intermolecular interactions, including hydrogen bonding and interactions involving the π-ring . The molecules are connected to form dimers through N–H⋯O and C-H⋯O bonding .Chemical Reactions Analysis

The compound exhibits isomerism, with the ratio between the two isomers being about 50:50 . The molecules are connected to form dimers through N–H⋯O and C-H⋯O bonding .Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.36 g/mol . It has a topological polar surface area of 98.3 Ų . The compound also exhibits hydrogen bonding, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif .Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene and its derivatives undergo multiple oxidation reactions, producing a variety of industrially significant compounds, such as adipic acid and cyclohexanone. Controlled oxidation reactions are highly valuable for synthetic and catalytic chemists due to the broad applications of these oxidation products in chemical industries (Cao et al., 2018). The relevance to the specific compound might be in the potential for similar controlled oxidation processes to be applied for its functionalization or derivative synthesis.

Degradation Processes of Nitisinone

Nitisinone, a triketone herbicide turned medical treatment, demonstrates the importance of understanding stability, degradation pathways, and by-products of complex organic compounds, which could be applicable to the compound . Such studies can shed light on the environmental behavior, toxicity, and safe handling of chemicals (Barchańska et al., 2019). Investigating the stability and degradation of 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid could reveal important aspects of its pharmacokinetics or environmental impact.

Biotechnological Routes from Lactic Acid

Exploration of biotechnological routes for converting biomass-derived compounds into value-added chemicals might provide insights into the potential bio-based applications of the compound . The conversion of lactic acid into a variety of chemicals demonstrates the versatility of bio-based compounds in green chemistry (Gao et al., 2011). Similar biotechnological approaches could be envisioned for transforming cyclohexane-1-carboxylic acid derivatives into industrially or pharmacologically relevant products.

Neurotoxicity of Pyrethroids

While the compound of interest is not a pyrethroid, research into the neurotoxicity of related compounds underscores the importance of toxicological studies for any chemical with potential bioactivity or environmental exposure (Ahmed & Athar, 2023). Understanding the toxicological profile of cyclohexane-1-carboxylic acid derivatives is crucial for assessing their safety in medical, industrial, or environmental contexts.

Mechanism of Action

Target of Action

The primary target of this compound is Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound.

Mode of Action

The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction results in changes at the molecular level, which can lead to observable effects in the biological system.

Result of Action

The molecular and cellular effects of the compound’s action are determined by its interaction with its target. The compound shows a good binding interaction with the targeted amino acids, with a binding score of -5.26 kcal/mol . This suggests that the compound may have a strong affinity for its target, potentially leading to significant biological effects.

properties

IUPAC Name |

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-12-16(18(24)22(21(12)2)13-8-4-3-5-9-13)20-17(23)14-10-6-7-11-15(14)19(25)26/h3-5,8-9,14-15H,6-7,10-11H2,1-2H3,(H,20,23)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVUEYBDGLCBJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCCC3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B441011.png)

![ethyl 4-({[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B441013.png)

![(4Z)-4-{[(3-bromophenyl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441017.png)

![2-[(4-Bromophenyl)imino]-5-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B441040.png)

![6-chloro-3-{3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B441043.png)

![2-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B441053.png)

![2-benzylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B441061.png)

![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441093.png)

![Isopropyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B441097.png)

![6-(2,3-Dichlorophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441134.png)